7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one
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Overview
Description
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, 6-fluoro-2-chloroaniline, and isoquinoline derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction between 4-methoxybenzyl chloride and 6-fluoro-2-chloroaniline.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the isoquinoline core structure.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroisoquinolines.
Scientific Research Applications
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical intermediates for industrial processes.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-7-chloro-4-oxo-4H-chromene: Shares similar halogen substituents but differs in the core structure.
4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but lacks the isoquinoline core.
2-Fluoro-6-methoxyphenylboronic acid: Similar functional groups but different overall structure.
Uniqueness
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is unique due to its specific combination of chloro, fluoro, and methoxy substituents on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
923022-54-2 |
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Molecular Formula |
C17H13ClFNO2 |
Molecular Weight |
317.7 g/mol |
IUPAC Name |
7-chloro-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one |
InChI |
InChI=1S/C17H13ClFNO2/c1-22-13-4-2-11(3-5-13)10-20-7-6-12-8-16(19)15(18)9-14(12)17(20)21/h2-9H,10H2,1H3 |
InChI Key |
PTKVNYJGJSGOCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=CC(=C(C=C3C2=O)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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